N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

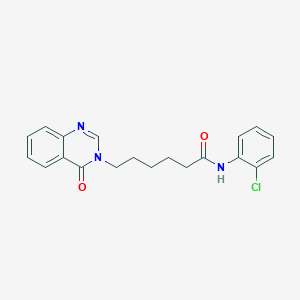

N-(2-Chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule featuring a hexanamide linker connecting a 2-chlorophenyl group to a 4-oxoquinazolinone core. The quinazolinone moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and enzyme modulation . The 2-chlorophenyl substituent introduces steric and electronic effects that may enhance target binding or metabolic stability.

Properties

Molecular Formula |

C20H20ClN3O2 |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C20H20ClN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25) |

InChI Key |

YTBWRPKYLKBUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with the quinazolinone intermediate.

Formation of the Hexanamide Chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The quinazolinone core can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced amide or alcohol derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of the quinazolinone core.

Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The chlorophenyl group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Quinazolinone vs. Benzothiazole or Thiazolidinone

- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxoquinazolin-3(4H)-yl)hexanamide (, Compound 2): Shares the hexanamide linker and quinazolinone core but replaces the 2-chlorophenyl with a dihydrodioxin group. Implications: The dihydrodioxin group may improve solubility but reduce lipophilicity compared to the chloro-substituted analog.

- N-(2-Hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide (MS1) (): Replaces quinazolinone with a benzothiazole core. Functional Role: Identified as an EHD4 inhibitor, suggesting divergent biological targets compared to quinazolinone-based compounds . Structural Impact: The benzothiazole core may alter binding kinetics due to differences in hydrogen-bonding capacity and aromatic stacking interactions.

- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (): Incorporates a thiazolidinone ring alongside quinazolinone. Synthesis: Achieved 61% yield, highlighting superior efficiency compared to compounds .

Linker and Substituent Variations

- N-(3-Bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (): Utilizes a shorter propanamide linker and bromophenyl group.

- N-(5-Bromopyridin-3-yl)-7-(2,4-dioxoquinazolin-3(4H)-yl)heptanamide (, Compound 4): Features a heptanamide linker and bromopyridinyl group. Synthesis: 35% yield, suggesting longer linkers (heptanamide vs.

Enzyme Inhibition Profiles

- sEH Inhibition: Quinazolinone derivatives in are repositioned as sEH inhibitors. The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions with sEH’s catalytic pocket compared to dihydrodioxin or bromopyridinyl analogs .

Implications for Further Research

- Structure-Activity Relationship (SAR) : Systematic studies are needed to evaluate how chloro-substituents and linker length affect target selectivity (e.g., sEH vs. EHD4).

- Pharmacokinetics : The 2-chlorophenyl group may enhance metabolic stability over hydroxyl or methoxy substituents (e.g., ’s 13b with methoxyphenyl ).

- Therapeutic Potential: Quinazolinone-based compounds are explored in cancer and inflammation; the target compound should be screened against relevant disease models.

Biological Activity

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activity, and relevant case studies based on available research.

Chemical Structure and Synthesis

The compound features a quinazolinone core, which is known for various biological activities. The synthesis of this compound typically involves the following steps:

-

Formation of the Quinazolinone Core :

- The initial step often includes the condensation of 2-aminoaryl ketones with isocyanates or other suitable reagents to form the quinazolinone structure.

-

Substitution Reaction :

- The introduction of the 2-chlorophenyl group and subsequent attachment of the hexanamide moiety can be achieved through nucleophilic substitution reactions.

-

Purification :

- The final product is purified using recrystallization techniques.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinazolinone derivatives have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and survival.

- Interference with DNA Synthesis : By mimicking purine or pyrimidine analogs, it can disrupt DNA replication processes.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.